

# Application Notes and Protocols for FAU Protein Expression and Purification

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## Compound of Interest

Compound Name: *fau protein*

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## Introduction

The FAU (Feline Auditory Unc-51-like) gene encodes a fusion protein that is critical in ribosome biogenesis. This protein is comprised of a ubiquitin-like protein, FUBI, at its N-terminus, and the ribosomal protein S30 (eS30) at its C-terminus[1][2][3]. In vivo, this fusion protein is post-translationally cleaved to release the individual FUBI and eS30 proteins[4][5]. Given its ubiquitous expression and fundamental role in protein synthesis, understanding the function and regulation of FAU is of significant interest in various research fields, including cancer biology and drug development[6].

These application notes provide a comprehensive guide to the expression and purification of recombinant **FAU protein**. The protocols detailed below are designed for expression in *Escherichia coli* (E. coli), a robust and cost-effective system for producing recombinant proteins[7][8]. The purification strategy employs a multi-step chromatographic process to achieve high purity.

## Data Presentation

Table 1: Expected Yield and Purity at Each Purification Step

Purification Step	Total Protein (mg)	FAU Protein (mg)	Purity (%)	Yield (%)
Crude Cell Lysate	1500	75	5	100
Affinity Chromatography (IMAC)	60	55	91.7	73.3
Ion-Exchange Chromatography	25	23	92	30.7
Size-Exclusion Chromatography	18	17.5	97.2	23.3

Note: The data presented are hypothetical and represent typical results for a moderately expressed, soluble protein of this size in an E. coli system.

## Experimental Protocols

### Protocol 1: Gene Cloning and Expression Vector Construction

This protocol describes the process of preparing the FAU gene for expression in E. coli. Codon optimization is recommended to enhance translation efficiency in the bacterial host[9][10].

#### 1.1. Codon Optimization and Gene Synthesis:

- Obtain the human **FAU protein** sequence (UniProt ID: P62861)[2][11].
- Perform codon optimization of the full-length FAU cDNA sequence for expression in E. coli K12 strains. Several online tools and commercial services are available for this purpose.
- Synthesize the codon-optimized FAU gene. It is advisable to include restriction sites at the 5' and 3' ends compatible with the chosen expression vector (e.g., NdeI and XhoI).
- Incorporate a C-terminal hexahistidine (6xHis) tag in the synthesized gene sequence to facilitate affinity purification[12].

### 1.2. Vector Ligation and Transformation:

- Select a suitable E. coli expression vector, such as pET-28a(+), which contains a T7 promoter for strong, inducible expression.
- Digest both the synthesized FAU gene and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI).
- Ligate the digested FAU gene into the linearized pET-28a(+) vector using T4 DNA ligase.
- Transform the ligation product into a competent E. coli cloning strain, such as DH5α.
- Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for the vector (e.g., kanamycin for pET-28a(+)).
- Incubate the plates overnight at 37°C.
- Select individual colonies and verify the correct insertion of the FAU gene by colony PCR and Sanger sequencing.

## Protocol 2: Recombinant FAU Protein Expression

This protocol details the steps for expressing the **FAU protein** in an E. coli expression strain.

### 2.1. Transformation into Expression Host:

- Isolate the confirmed pET-28a(+)-FAU plasmid from the cloning strain.
- Transform the plasmid into a competent E. coli expression strain, such as BL21(DE3). These cells contain the T7 RNA polymerase gene required for expression from the T7 promoter.
- Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

### 2.2. Protein Expression:

- Inoculate a single colony of BL21(DE3) cells carrying the pET-28a(+)-FAU plasmid into 50 mL of LB medium with the selective antibiotic.

- Grow the culture overnight at 37°C with shaking at 220 rpm.
- The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.
- Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD<sub>600</sub>) reaches 0.6-0.8.
- To improve protein solubility, it is often beneficial to lower the temperature before induction[9] [13]. Cool the culture to 18-20°C.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to incubate the culture at the lower temperature (18-20°C) for 16-18 hours with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

## Protocol 3: FAU Protein Purification

This multi-step protocol is designed to purify the His-tagged **FAU protein** to a high degree of homogeneity.

### 3.1. Cell Lysis:

- Resuspend the frozen cell pellet in 30-40 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts to prevent overheating and protein denaturation.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Collect the supernatant, which contains the soluble **FAU protein**.

### 3.2. Affinity Chromatography (IMAC):

- This step utilizes the 6xHis tag for initial capture and purification[14][15].
- Equilibrate a Ni-NTA affinity column with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
- Elute the **FAU protein** with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect fractions and analyze them by SDS-PAGE to identify those containing the purified **FAU protein**.

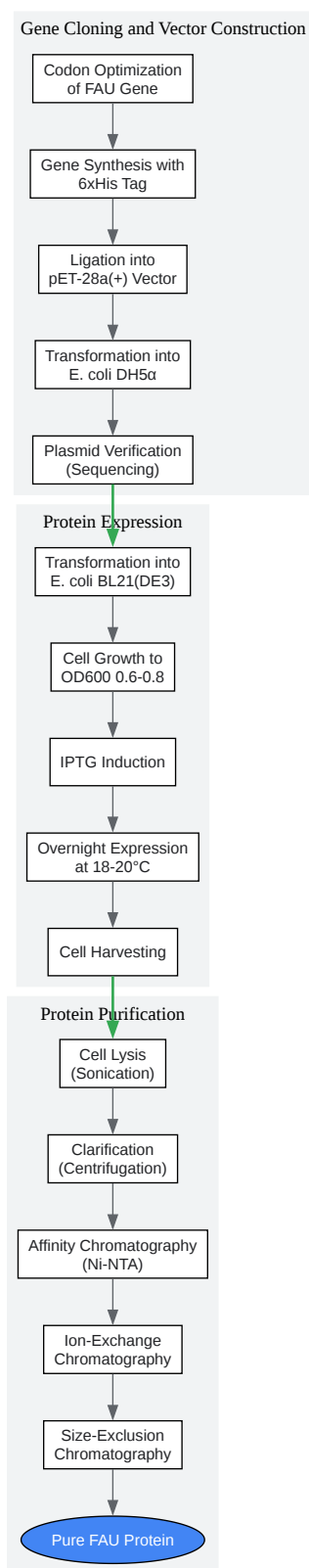
### 3.3. Ion-Exchange Chromatography (IEX):

- This step further purifies the protein based on its net charge.
- Pool the fractions containing FAU from the affinity chromatography step.
- Desalt the pooled fractions into a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0) using a desalting column or dialysis.
- Equilibrate an anion-exchange column (e.g., Q-sepharose) with the low-salt buffer.
- Load the desalted protein sample onto the column.
- Wash the column with the low-salt buffer.
- Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl pH 8.0).
- Collect fractions and analyze by SDS-PAGE to identify those with pure FAU.

### 3.4. Size-Exclusion Chromatography (SEC):

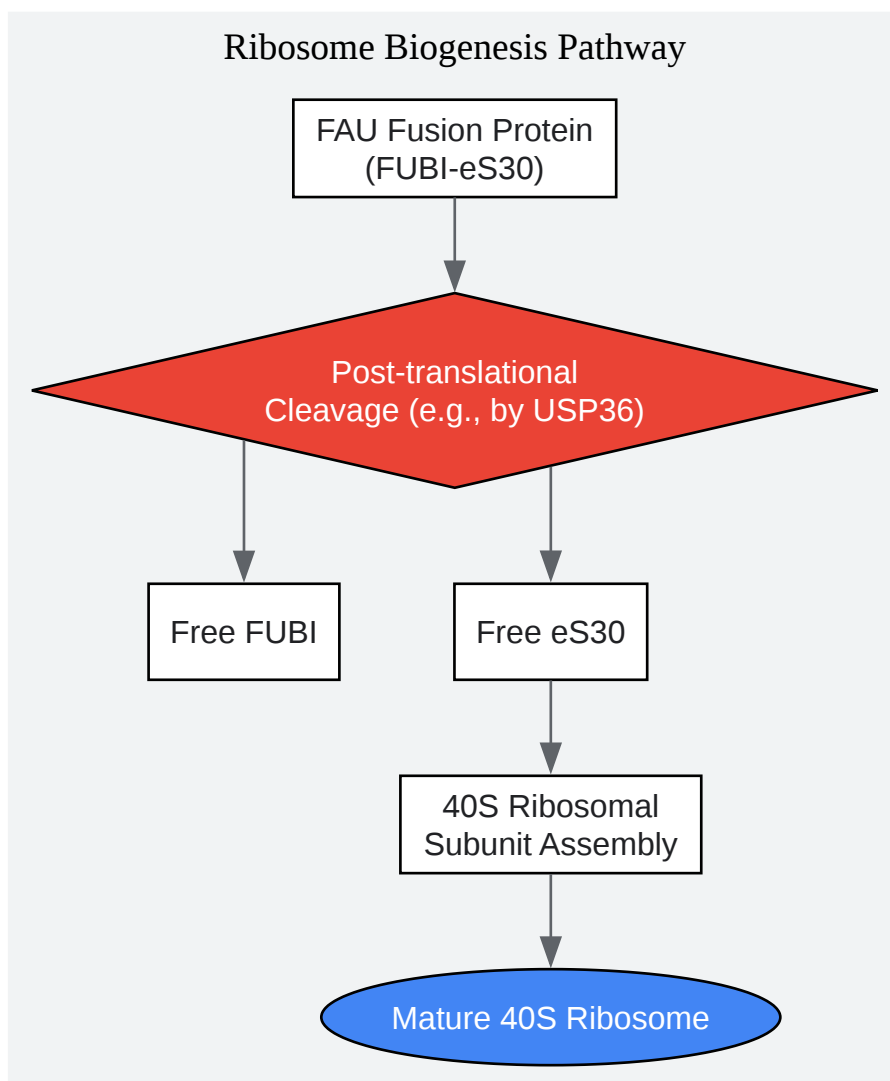
- This final polishing step separates proteins based on their size and can remove any remaining aggregates or smaller contaminants.
- Pool the purest fractions from the IEX step.
- Concentrate the pooled fractions using a centrifugal filter device.
- Equilibrate a size-exclusion column (e.g., Superdex 75) with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Load the concentrated protein sample onto the column.
- Run the chromatography at a constant flow rate and collect fractions.
- Analyze the fractions by SDS-PAGE. The **FAU protein** should elute as a single, sharp peak.
- Pool the purest fractions, determine the final protein concentration, and store at -80°C.

## Visualizations



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Caption: Workflow for recombinant **FAU protein** expression and purification.



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